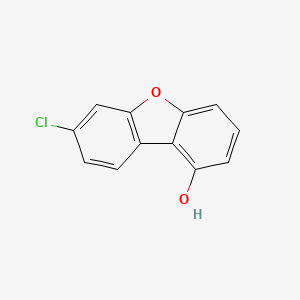

7-Chlorodibenzofuran-1-ol

Description

Overview of Dibenzofuran Chemistry and Chlorinated Derivatives

Dibenzofuran is a heterocyclic aromatic compound consisting of two benzene rings fused to a central furan ring. This stable aromatic system is the basic structure for a wide range of naturally occurring and synthetic compounds. The chemistry of dibenzofuran is characterized by electrophilic substitution reactions on the benzene rings, which can lead to the formation of various substituted derivatives, including halogenated, nitrated, and sulfonated products.

Chlorinated dibenzofurans (CDFs) are a family of 135 different compounds, known as congeners, where one to eight chlorine atoms are attached to the carbon atoms of the dibenzofuran molecule. chemicals.co.uk These compounds are not intentionally produced but are formed as unintentional byproducts in various industrial processes, including the manufacturing of certain chemicals, bleaching at pulp and paper mills, and incineration. chemicals.co.uk The properties and toxicity of CDFs vary significantly depending on the number and position of the chlorine atoms. chemicals.co.uk For instance, congeners with chlorine atoms at the 2, 3, 7, and 8 positions are known to be particularly harmful. chemicals.co.uk

The introduction of a hydroxyl group to a chlorinated dibenzofuran results in a chlorodibenzofuranol. This functional group can significantly alter the compound's physical and chemical properties, such as its water solubility, acidity, and reactivity. The hydroxyl group can also influence the compound's environmental fate and biological activity.

Below is a data table outlining the basic properties of 7-Chlorodibenzofuran-1-ol.

| Property | Value |

| CAS Number | 2226916-90-9 |

| Molecular Formula | C₁₂H₇ClO₂ |

| Molecular Weight | 218.64 g/mol |

| Synonyms | 1-Hydroxy-7-chlorodibenzofuran |

Academic Significance of Chlorodibenzofuranols in Environmental Studies

The academic significance of chlorodibenzofuranols stems primarily from their role as metabolites of polychlorinated dibenzofurans (PCDFs) and their potential as indicators of PCDF exposure and metabolism in biological systems. The hydroxylation of PCDFs is a key step in their biotransformation, a process that can either lead to detoxification and excretion or, in some cases, to the formation of more reactive and potentially more toxic metabolites.

Research has shown that the degradation of chlorinated dibenzofurans can be carried out by certain microorganisms, such as the white-rot fungus Phlebia lindtneri, which has been observed to metabolize 2,8-dichlorodibenzofuran into hydroxylated products. oup.com Similarly, bacteria equipped with specific angular dioxygenases can degrade various chlorinated dibenzofurans. nih.gov The study of these metabolic pathways is crucial for understanding the natural attenuation of these pollutants in the environment.

Furthermore, the formation of hydroxylated derivatives from non-chlorinated precursors like catechol highlights potential environmental formation pathways for these compounds. rsc.orgresearchgate.net The study of the atmospheric reactions of chlorodibenzofuranols with hydroxyl radicals is also an area of active research, as it helps to determine their persistence and long-range transport potential in the atmosphere. acs.org

Research Gaps and Future Directions in Chlorodibenzofuranol Science

Despite the growing interest in chlorodibenzofuranols, significant research gaps remain, particularly for specific isomers like this compound. A thorough review of the scientific literature reveals a scarcity of data on the synthesis, chemical reactivity, and toxicological profile of this specific compound.

Future research should be directed towards the following areas:

Synthesis and Characterization: The development of efficient and selective synthetic routes to produce this compound and other specific chlorodibenzofuranol isomers in sufficient quantities for detailed study. This would enable the acquisition of comprehensive spectroscopic data (NMR, IR, MS) for unambiguous identification and characterization.

Analytical Method Development: The establishment of sensitive and reliable analytical methods for the detection and quantification of this compound in various environmental matrices, such as soil, water, and biological tissues.

Environmental Occurrence and Fate: Field studies to investigate the presence and concentration of this compound in contaminated sites and to understand its transport, transformation, and ultimate fate in the environment.

Toxicological Assessment: In vitro and in vivo studies to evaluate the potential toxicity of this compound, including its ability to interact with biological receptors and its potential to cause adverse health effects.

Addressing these research gaps will provide a more complete understanding of the environmental chemistry and toxicology of this compound and the broader class of chlorodibenzofuranols.

Properties

IUPAC Name |

7-chlorodibenzofuran-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClO2/c13-7-4-5-8-11(6-7)15-10-3-1-2-9(14)12(8)10/h1-6,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNNYOOHHSGBUGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C3=C(C=C(C=C3)Cl)OC2=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Formation Pathways and Environmental Generation of Chlorodibenzofuranols

Unintentional Formation Mechanisms of Chlorinated Dibenzofurans

The formation of chlorinated dibenzofurans is not a deliberate manufacturing process but rather an inadvertent outcome of incomplete combustion and chemical reactions involving organic matter and chlorine. pops.int These compounds are considered persistent organic pollutants (POPs) due to their resistance to degradation. pops.int

Pyrolysis and combustion are significant sources of chlorinated dibenzofurans. researchgate.net These thermal processes, especially when involving organic matter and a chlorine source, can lead to the synthesis of PCDFs. pops.int High temperatures, such as those found in incinerators and industrial boilers, facilitate these reactions. ontosight.aiscielo.br

Key pyrolytic and combustion sources include:

Waste Incineration: Municipal, hazardous, and medical waste incinerators are major contributors to PCDF emissions. pops.intcdc.gov

Metallurgical Industries: Thermal processes in secondary copper, aluminum, and zinc production, as well as sinter plants in the iron and steel industry, have a high potential for PCDF formation. pops.int

Residential and Biomass Combustion: The burning of wood, fossil fuels, and other biomass fuels in residential settings and industrial boilers can release these compounds. pops.intcdc.gov

Fires: Accidental fires, such as those involving PCB-filled transformers, can generate significant levels of PCDFs. researchgate.netgovinfo.gov

Research on the co-combustion of coal and sewage sludge has shown that the concentration of PCDD/Fs increases with a higher proportion of sewage sludge, with de novo synthesis being the primary formation pathway. aaqr.org The pyrolysis of sewage sludge alone also generates PCDD/Fs. aaqr.org

| Process | Key Findings | References |

|---|---|---|

| Co-combustion of Coal and Sewage Sludge | PCDD/F concentrations increased from 0.42 ng/g to 1.70 ng/g as the proportion of sewage sludge increased from 0% to 5%. De novo synthesis was identified as the major formation route. | aaqr.org |

| Pyrolysis of Sewage Sludge | Generated 0.59 ng/g of PCDD/Fs, with PCDDs being the dominant fraction. | aaqr.org |

| Combustion of Sewage Sludge | Produced approximately 0.34 ng/g of PCDD/Fs. | aaqr.org |

| Pyrolysis of a 2-Chlorophenol/2-Bromophenol Mixture | Resulted in the formation of various brominated and chlorinated dibenzofurans, including 4-bromo-6-chlorodibenzofuran and 4,6-dichlorodibenzofuran. The presence of bromine increased the total yield of halogenated dibenzofurans. | acs.org |

The presence of chlorinated precursor compounds is a critical factor in the formation of PCDFs. researchgate.net Chemicals such as chlorophenols and chlorobenzenes, when subjected to thermal processes, can act as building blocks for PCDF synthesis. epa.govacs.orgresearchgate.net

The reaction pathways can be complex, involving gas-phase reactions at high temperatures (600-1200 K). researchgate.netaaqr.org For instance, the pyrolysis of 2-chlorophenol can lead to the formation of various PCDF isomers. acs.orgresearchgate.net Studies have shown that chlorophenols are major precursors to polychlorinated dibenzo-p-dioxins (PCDDs), while chlorinated benzenes predominantly form PCDFs. acs.org The ratio of these precursors in the reaction environment significantly influences the resulting ratio of PCDDs to PCDFs. acs.org

Laboratory pyrolysis experiments have demonstrated that polychlorinated biphenyls (PCBs) yield significant amounts of PCDFs. researchgate.net Similarly, the pyrolysis of a mixture of 2-chlorophenol and 2-bromophenol showed that the presence of bromine enhances the formation of chlorinated dibenzofurans like 4,6-dichlorodibenzofuran. acs.org

Certain industrial activities are known to generate chlorinated dibenzofurans as unintentional by-products. ontosight.ai These compounds can be found as contaminants in the products of various chemical manufacturing processes. cdc.gov

Industrial sources include:

Chemical Manufacturing: The production of certain pesticides, herbicides, and chlorophenols can result in the formation of PCDFs as impurities. pops.intontosight.aicdc.gov

Pulp and Paper Industry: The use of elemental chlorine or chemicals that generate elemental chlorine for bleaching pulp was a significant source of PCDF formation. pops.intcdc.gov

Metallurgical Industry: Besides combustion-related emissions, high-temperature processes like copper smelting and steel production in electric arc furnaces can generate PCDFs. pops.intcdc.gov

Studies on fly ash from incinerators have shown that it can catalyze the formation of PCDDs and PCDFs. acs.org The condensation of chlorophenols is a key mechanism for PCDD formation, while PCDF formation is thought to occur through the condensation of non-chlorinated phenol followed by chlorination of the dibenzofuran structure. acs.org

Formation from Chlorinated Precursors

Environmental Sources and Pathways of Release

Once formed, chlorinated dibenzofurans can be released into the environment through various pathways, leading to widespread, low-level contamination.

The use of commercial chlorophenol products, particularly in wood treatment and as pesticides, has been a source of environmental contamination with PCDFs. pops.intcdc.gov These commercial formulations often contained PCDFs as impurities from the manufacturing process. cdc.gov When these treated products are used or disposed of, the contained PCDFs can be released into the soil and water. The pyrolysis of materials treated with chlorophenols can also lead to the formation and release of these toxic compounds. acs.org

| Precursor | Formation Pathway | Key Findings | References |

|---|---|---|---|

| Chlorophenols | Pyrolysis, Condensation | Considered major precursors for PCDDs, but also contribute to PCDF formation. Pyrolysis of 2-chlorophenol leads to various PCDF isomers. | acs.orgepa.govacs.orgacs.org |

| Chlorobenzenes | Pyrolysis, Condensation | Predominantly form PCDFs. The ratio of chlorobenzenes to chlorophenols influences the PCDD/PCDF output ratio. | epa.govacs.org |

| Polychlorinated Biphenyls (PCBs) | Pyrolysis | Yield significant amounts of PCDFs upon thermal degradation. Often contain PCDFs as contaminants. | researchgate.net |

Halogenated dibenzofurans, including chlorinated congeners, are released into the atmosphere from various combustion and industrial sources. cdc.gov Once in the atmosphere, these compounds, which are semi-volatile and persistent, can be transported over long distances. They can exist in the vapor phase or adsorbed onto particulate matter.

Atmospheric deposition, through both wet (rain and snow) and dry processes, is a primary pathway for the contamination of soil, water bodies, and vegetation. cdc.gov Due to their persistence and low water solubility, they tend to adsorb strongly to soil and sediments, where they can remain for long periods. cdc.gov This long-range atmospheric transport contributes to the presence of these compounds in remote areas, far from their original sources. cdc.gov

Q & A

Q. Table 1: Physicochemical Properties

| Property | Value/Range | Source |

|---|---|---|

| Boiling Point | 110–112°C | |

| Flash Point | 116°C | |

| Physical State | Liquid | |

| Light Sensitivity | Degrades under light |

Basic: What are the recommended methods for synthesizing this compound?

Answer:

A common synthesis route involves reacting precursor alcohols (e.g., dibenzofuran derivatives) with methanesulfonyl chloride (MsCl) in the presence of triethylamine (Et₃N) as a base. For example:

- Step 1: Dissolve the alcohol precursor (e.g., 45c or 45b) in an inert solvent.

- Step 2: Add Et₃N (2 equivalents) and MsCl (1.1 equivalents) dropwise under nitrogen.

- Step 3: Purify via column chromatography using gradients like pentane/CH₂Cl₂ (5:1 v/v). Yields typically range from 57% to 99% depending on substituents .

Q. Table 2: Synthesis Optimization Parameters

| Parameter | Optimal Condition | Yield | Source |

|---|---|---|---|

| Base | Triethylamine | 57–99% | |

| Solvent | Dichloromethane | High purity | |

| Purification | Column chromatography | >95% purity |

Advanced: How can researchers optimize the synthesis yield of derivatives?

Answer:

Yield optimization hinges on:

Reagent Ratios: Excess MsCl (1.1–1.2 equivalents) ensures complete conversion of alcohols to chlorides.

Temperature Control: Reactions performed at 0–5°C minimize side reactions.

Purification: Solvent polarity adjustments (e.g., PE/CH₂Cl₂ gradients) enhance separation of polar byproducts .

Advanced: What analytical techniques validate structural integrity?

Answer:

- X-ray Crystallography: Resolves halogen positioning (e.g., 7-iodo derivatives in similar dibenzofurans) .

- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent effects (e.g., deshielding of aromatic protons near chlorine).

- Mass Spectrometry: High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₇ClO₂).

Basic: What safety protocols apply to handling this compound?

Answer:

- PPE: Lab coats, nitrile gloves, and safety goggles.

- Spill Management: Absorb with inert material (e.g., sand) and dispose as hazardous waste.

- First Aid: Flush eyes/skin with water for 15 minutes; seek medical attention for ingestion .

Advanced: How do structural modifications affect bioactivity?

Answer:

Chlorine at the 7-position increases electrophilicity, potentially enhancing interactions with biological targets (e.g., enzyme active sites). Comparative studies of chlorinated vs. brominated dibenzofurans suggest halogen size influences binding affinity and metabolic stability .

Basic: How should synthesis be documented for reproducibility?

Answer:

Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

- Detail reaction conditions (solvent, temperature, time).

- Report yields and purity metrics (e.g., HPLC, NMR).

- Include spectral data in supplementary materials .

Advanced: What methodologies assess environmental persistence?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.